molecular formula C13H15NS B13272622 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline

4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline

Cat. No.: B13272622
M. Wt: 217.33 g/mol
InChI Key: GEOGSTNUFKJGHC-UHFFFAOYSA-N
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Description

4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline is an organic compound that features a thiophene ring, an aromatic sulfur-containing five-membered ring, attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the reaction of 4-methylaniline with 2-acetylthiophene under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the coupling reaction. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds or engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-[1-(pyridin-2-yl)ethyl]aniline: Similar structure but with a pyridine ring instead of a thiophene ring.

    4-Methyl-N-[1-(furan-2-yl)ethyl]aniline: Contains a furan ring instead of a thiophene ring.

    4-Methyl-N-[1-(benzothiophen-2-yl)ethyl]aniline: Features a benzothiophene ring, which is a fused thiophene-benzene system.

Uniqueness

The presence of the thiophene ring in 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different heterocyclic rings, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

4-methyl-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C13H15NS/c1-10-5-7-12(8-6-10)14-11(2)13-4-3-9-15-13/h3-9,11,14H,1-2H3

InChI Key

GEOGSTNUFKJGHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C2=CC=CS2

Origin of Product

United States

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